molecular formula C28H35NO3 B11473810 N-{[3-(3,4-Dimethylphenyl)adamantan-1-YL]methyl}-2,6-dimethoxybenzamide

N-{[3-(3,4-Dimethylphenyl)adamantan-1-YL]methyl}-2,6-dimethoxybenzamide

Cat. No.: B11473810
M. Wt: 433.6 g/mol
InChI Key: KNYXGOBZQAFZSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[3-(3,4-Dimethylphenyl)adamantan-1-YL]methyl}-2,6-dimethoxybenzamide is a complex organic compound characterized by its unique adamantane structure, which is a tricyclic hydrocarbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[3-(3,4-Dimethylphenyl)adamantan-1-YL]methyl}-2,6-dimethoxybenzamide typically involves a multi-step process:

    Formation of the Adamantane Derivative: The adamantane core is functionalized with a 3,4-dimethylphenyl group through a Friedel-Crafts alkylation reaction.

    Benzamide Formation: The functionalized adamantane is then reacted with 2,6-dimethoxybenzoyl chloride in the presence of a base such as triethylamine to form the benzamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors to maintain consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{[3-(3,4-Dimethylphenyl)adamantan-1-YL]methyl}-2,6-dimethoxybenzamide can undergo several types of chemical reactions:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced adamantane derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Reduced adamantane derivatives.

    Substitution: Halogenated or functionalized aromatic compounds.

Scientific Research Applications

N-{[3-(3,4-Dimethylphenyl)adamantan-1-YL]methyl}-2,6-dimethoxybenzamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure and functional groups.

    Materials Science: Utilized in the development of advanced materials with specific electronic or optical properties.

    Biological Studies: Investigated for its interactions with biological macromolecules, potentially serving as a molecular probe.

Mechanism of Action

The mechanism of action of N-{[3-(3,4-Dimethylphenyl)adamantan-1-YL]methyl}-2,6-dimethoxybenzamide involves its interaction with specific molecular targets. The adamantane core provides a rigid framework that can interact with hydrophobic pockets in proteins, while the benzamide moiety can form hydrogen bonds with amino acid residues. This dual interaction can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-{[3-(3,4-Dimethylphenyl)adamantan-1-YL]methyl}-2,6-dimethoxybenzamide: shares similarities with other adamantane derivatives such as amantadine and memantine, which are used in medicinal chemistry.

    2,6-Dimethoxybenzamide derivatives: Compounds with similar benzamide structures but different substituents on the aromatic ring.

Uniqueness

  • The combination of the adamantane core with the 2,6-dimethoxybenzamide moiety makes this compound unique, providing a distinct set of chemical and biological properties not found in other similar compounds.

Properties

Molecular Formula

C28H35NO3

Molecular Weight

433.6 g/mol

IUPAC Name

N-[[3-(3,4-dimethylphenyl)-1-adamantyl]methyl]-2,6-dimethoxybenzamide

InChI

InChI=1S/C28H35NO3/c1-18-8-9-22(10-19(18)2)28-14-20-11-21(15-28)13-27(12-20,16-28)17-29-26(30)25-23(31-3)6-5-7-24(25)32-4/h5-10,20-21H,11-17H2,1-4H3,(H,29,30)

InChI Key

KNYXGOBZQAFZSY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C23CC4CC(C2)CC(C4)(C3)CNC(=O)C5=C(C=CC=C5OC)OC)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.